1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol It is characterized by the presence of a nitrophenyl group attached to a prop-2-enoyl moiety, which is further linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]pyrrolidine: Similar structure but with the nitro group in the para position.
1-[(2E)-3-(2-Nitrophenyl)prop-2-enoyl]pyrrolidine: Similar structure but with the nitro group in the ortho position.
Uniqueness
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine is unique due to the specific positioning of the nitro group in the meta position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Biological Activity
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine is a chemical compound with significant potential in various biological applications. Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 g/mol. The compound features a pyrrolidine ring and a nitrophenyl moiety, which contribute to its diverse biological activities.
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and pyrrolidine under controlled conditions. This reaction can be optimized for yield and purity through methods such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrrolidine structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against these pathogens, suggesting a strong potential for development as antibacterial agents .
Anti-inflammatory Effects
The nitrophenyl group in the compound may also contribute to anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The nitrophenyl group can participate in biochemical pathways that modulate enzyme activity or receptor binding, influencing cellular responses.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Positioning | Notable Activity |
---|---|---|
1-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]pyrrolidine | Para | Higher antibacterial potency |
1-[(2E)-3-(2-Nitrophenyl)prop-2-enoyl]pyrrolidine | Ortho | Varies in reactivity and efficacy |
The positional isomerism of the nitro group significantly influences the compound's reactivity and biological activity, highlighting the importance of structural modifications in drug design.
Case Studies
A series of studies have evaluated the biological activities of pyrrole derivatives, including those similar to this compound:
- Antimicrobial Activity : A study demonstrated that pyrrole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : Another investigation into related compounds revealed their potential to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development in inflammatory diseases .
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-8-1-2-9-14)7-6-11-4-3-5-12(10-11)15(17)18/h3-7,10H,1-2,8-9H2/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIMHVLTKZLCN-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.